

# Tyrphostin AG30: A Technical Guide to its Cellular Targets and Selectivity

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## Compound of Interest

Compound Name: Tyrphostin AG30

Cat. No.: B8776566

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## Abstract

**Tyrphostin AG30** is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By targeting the ATP-binding site of the EGFR kinase domain, **Tyrphostin AG30** effectively blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This targeted inhibition disrupts key cellular processes mediated by EGFR, including cell proliferation and survival. Notably, **Tyrphostin AG30** has been demonstrated to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5), a critical downstream effector in the EGFR/c-ErbB signaling cascade. This technical guide provides a comprehensive overview of the cellular targets and selectivity of **Tyrphostin AG30**, including available quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways and experimental workflows.

## Cellular Targets and Selectivity

**Tyrphostin AG30**'s primary cellular target is the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.<sup>[1][2][3]</sup> Its inhibitory action is directed at the tyrosine kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates. This selectivity for EGFR over other kinases is a key characteristic of **Tyrphostin AG30**, although a comprehensive quantitative profile against a wide range of kinases is not readily available in public literature.

The available data indicates that **Tyrphostin AG30** also effectively inhibits c-ErbB, a term often used interchangeably with EGFR or referring to the avian homolog.<sup>[1][2][3]</sup> A significant downstream consequence of this inhibition is the suppression of STAT5 activation, a transcription factor involved in cell proliferation and survival.<sup>[1][2][3]</sup>

## Quantitative Inhibition Data

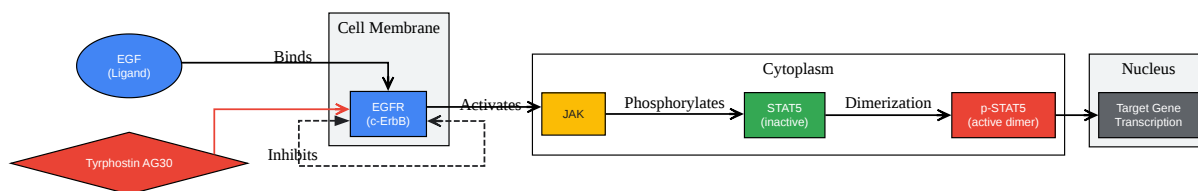
While specific IC50 values for **Tyrphostin AG30** against a broad panel of kinases are not extensively documented in publicly accessible sources, its potent activity against EGFR is well-established. For comparative purposes, the table below includes IC50 values for other relevant Tyrphostin compounds to provide context on the general potency and selectivity of this class of inhibitors.

Compound	Target Kinase	IC50	Reference
Tyrphostin AG1478	EGFR (ErbB1)	~3 nM	<sup>[4]</sup>
Tyrphostin AG490	Jak2	10 µM	<sup>[5]</sup>
Tyrphostin AG490	Jak3	20 µM	<sup>[5]</sup>
Tyrphostin AG490	EGFR	2 µM	<sup>[5]</sup>
Tyrphostin AG490	ErbB2	13.5 µM	<sup>[5]</sup>

Note: The lack of a broad kinase panel screening for **Tyrphostin AG30** in the available literature limits a detailed quantitative discussion of its selectivity.

## Signaling Pathways

**Tyrphostin AG30** primarily interferes with the EGFR signaling pathway. Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphotyrosine sites serve as docking stations for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. One of the key pathways affected by **Tyrphostin AG30** is the JAK-STAT pathway, specifically the activation of STAT5.



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**Figure 1:** EGFR/c-ErbB to STAT5 signaling pathway and the inhibitory action of **Tyrphostin AG30**.

## Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of **Tyrphostin AG30**'s cellular targets and selectivity. These are generalized protocols based on standard laboratory practices and should be optimized for specific experimental conditions.

### In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Tyrphostin AG30** against EGFR or other tyrosine kinases.

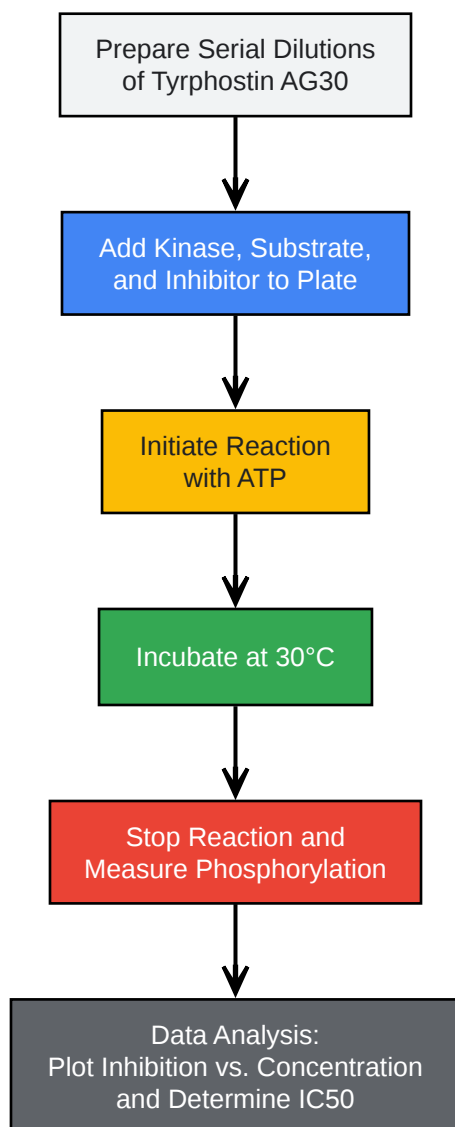
Materials:

- Recombinant human EGFR kinase domain
- Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM  $\beta$ -glycerol-phosphate, 25 mM MgCl<sub>2</sub>, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- ATP
- Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

- **Tyrphostin AG30** stock solution (in DMSO)
- 384-well plates
- Plate reader capable of measuring fluorescence or luminescence

Procedure:

- Prepare serial dilutions of **Tyrphostin AG30** in kinase buffer.
- Add the kinase, peptide substrate, and **Tyrphostin AG30** dilutions to the wells of a 384-well plate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
  - ADP-Glo™ Kinase Assay: Measures ADP production, which is proportional to kinase activity.
  - HTRF® Kinase Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
  - ELISA-based methods: Using a phospho-specific antibody to detect the phosphorylated substrate.
- Plot the percentage of kinase inhibition against the logarithm of the **Tyrphostin AG30** concentration.
- Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).



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**Figure 2:** General workflow for an in vitro kinase inhibition assay.

## Cellular Assay for EGFR Autophosphorylation (Western Blot)

This method is used to assess the ability of **Tyrphostin AG30** to inhibit EGFR autophosphorylation in a cellular context.

Materials:

- Cell line overexpressing EGFR (e.g., A431)

- Cell culture medium and supplements
- EGF
- **Tyrphostin AG30**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, anti- $\beta$ -actin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in culture plates and allow them to adhere overnight.
- Starve the cells in serum-free medium for 4-6 hours.
- Pre-treat the cells with various concentrations of **Tyrphostin AG30** for 1-2 hours.
- Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates.

- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g.,  $\beta$ -actin) to ensure equal protein loading.

## STAT5 Phosphorylation Assay (Western Blot)

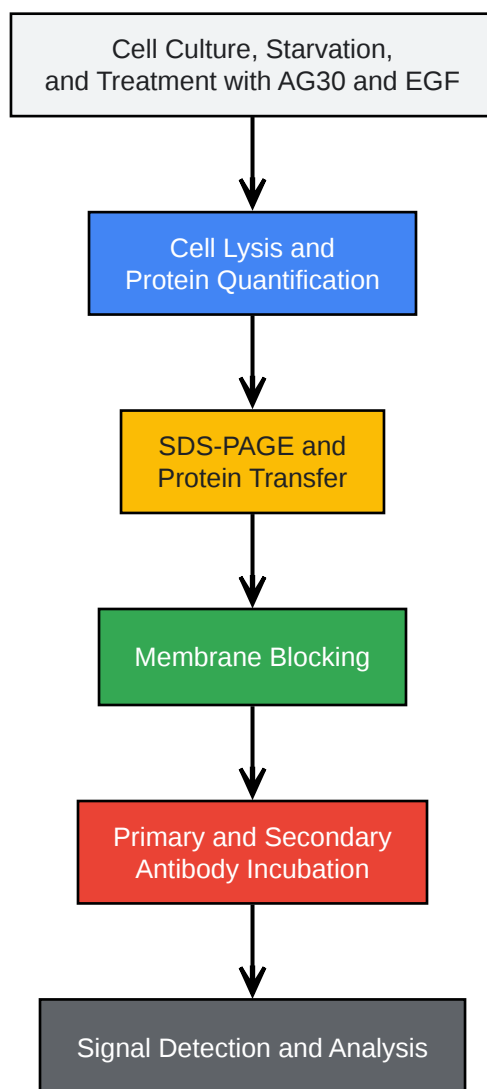
This protocol is designed to determine the effect of **Tyrphostin AG30** on the phosphorylation of STAT5.

Materials:

- Same as for the EGFR autophosphorylation assay.
- Primary antibodies: anti-phospho-STAT5 (e.g., pY694), anti-total-STAT5.

Procedure: The procedure is similar to the EGFR autophosphorylation assay, with the following modifications:

- In step 10, incubate the membrane with the primary antibody against phospho-STAT5.
- In step 13, strip the membrane and re-probe with an antibody against total STAT5.



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**Figure 3:** General workflow for Western blot analysis of protein phosphorylation.

## Conclusion

**Tyrphostin AG30** is a valuable research tool for studying EGFR-mediated signaling pathways. Its potency and selectivity for EGFR make it a suitable agent for investigating the specific roles of this receptor in various cellular processes. The inhibition of STAT5 activation highlights a key downstream consequence of its action. While a more extensive quantitative selectivity profile would be beneficial, the available data and established methodologies provide a solid foundation for its use in targeted cancer research and drug development. The experimental protocols outlined in this guide offer a starting point for researchers to further elucidate the precise mechanisms of action and potential therapeutic applications of **Tyrphostin AG30**.



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